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Compound of Interest

Compound Name: JNJ-38877605

Cat. No.: B612286 Get Quote

Technical Support Center: JNJ-38877605
Metabolism Studies
This technical support center provides troubleshooting guidance and frequently asked

questions for researchers studying the metabolism of the c-Met inhibitor, JNJ-38877605. The

focus is on selecting appropriate animal models that accurately replicate human metabolic

pathways and associated toxicities.

Frequently Asked Questions (FAQs)
Q1: Why were the initial preclinical toxicology studies in rats and dogs not predictive of the

renal toxicity observed in humans?

A1: The renal toxicity of JNJ-38877605 observed in humans was not predicted by early

preclinical studies in rats and dogs due to significant species-specific differences in

metabolism.[1][2] The toxicity is caused by the formation of insoluble metabolites that

crystallize in the kidneys.[1][2][3] These specific metabolites are generated by the enzyme

aldehyde oxidase (AO), which has high activity in humans but is negligibly expressed in rats

and dogs.[4] Consequently, these toxic metabolites were not produced in sufficient quantities in

rats and dogs to induce the renal effects seen in humans.

Q2: Which animal model is most suitable for replicating the human metabolism and toxicity of

JNJ-38877605?
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A2: The rabbit is the most appropriate animal model for studying the metabolism and toxicity of

JNJ-38877605.[1][2] Subsequent preclinical studies revealed that, like humans, rabbits exhibit

high aldehyde oxidase activity. This leads to a similar metabolic profile, including the formation

of the M10 metabolite and the insoluble M1/3 and M5/6 metabolites responsible for renal

crystal formation and toxicity.[1][2][3][5] Both humans and rabbits show a significantly increased

systemic exposure to these specific metabolites compared to other species like rats and dogs.

[2][3]

Q3: What are the primary metabolic pathways for JNJ-38877605 in humans?

A3: In humans, JNJ-38877605 is metabolized through several key pathways:

Oxidation: Hydroxylation of the quinoline moiety by aldehyde oxidase to form the M1/M3

metabolites.[3]

Demethylation: This leads to the formation of the M2 metabolite.[3]

Secondary Metabolism: The demethylated M2 metabolite can be further hydroxylated to form

M5/M6.[3]

Glucuronidation: The M2 metabolite can also undergo glucuronidation to form the M10

metabolite, which is a major metabolite in both humans and rabbits.[3]

The formation of the insoluble M1/3 and M5/6 metabolites by aldehyde oxidase is the critical

pathway linked to renal toxicity.[2][3][6]

Troubleshooting Guide
Issue 1: My in vivo study in rats or dogs shows a favorable safety profile with no renal toxicity.

Can I proceed to clinical trials?

Guidance: No. As established in the clinical development of JNJ-38877605, rats and dogs are

not predictive models for its human toxicity due to low aldehyde oxidase activity.[1][4] A

favorable safety profile in these species is misleading. It is critical to use a species with a

human-like metabolic profile, such as the rabbit, to assess for the potential of renal toxicity

mediated by insoluble metabolites.[1][2]
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Issue 2: How can I experimentally confirm the involvement of aldehyde oxidase (AO) versus

cytochrome P450 (CYP) enzymes in the metabolism of JNJ-38877605?

Guidance: You can perform an in vitro experiment using liver subcellular fractions (such as S9

fractions or a combination of microsomes and cytosol) from different species. By using specific

chemical inhibitors, you can dissect the contribution of each enzyme family. For example,

quercetin is a potent inhibitor of aldehyde oxidase.[3] Comparing metabolite formation in the

presence and absence of quercetin can demonstrate the role of AO. The protocol below

provides a detailed methodology.

Data Summary Tables
Table 1: Species Comparison of Key JNJ-38877605 Metabolite Formation

Metabolite
Role in
Toxicity

Human Rabbit Rat Dog

M1/M3

Insoluble,

causes renal

crystals[2][3]

Major Major Minor/Absent Absent

M5/M6

Insoluble,

causes renal

crystals[2][3]

Major Major Minor/Absent Absent

M10
Glucuronide

conjugate[3]
Major Major Minor Minor

M11
Minor

metabolite
Minor Minor N/A N/A

Data compiled from in vitro and in vivo studies.[3]

Table 2: Primary Enzymes Involved in JNJ-38877605 Metabolism by Species
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Enzyme
Family

Primary
Metabolic
Role

Human Rabbit Rat Dog

Aldehyde

Oxidase (AO)

Forms toxic

insoluble

metabolites

(M1/3, M5/6)

High Activity High Activity
Negligible

Activity[4]

Negligible

Activity[4]

Cytochrome

P450s

(CYPs)

Demethylatio

n and other

modifications

Active Active Active Active

UGTs

(Glucuronosyl

transferases)

Formation of

M10
Active Active Active Active

Visualized Workflows and Pathways
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Test Species

Start: Select Animal Model
for JNJ-38877605 Study
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Conclusion: Good Predictive Model
(Human-like AO Activity)
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Toxicology & PK Studies
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Caption: Logical workflow for selecting a predictive animal model.
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JNJ-38877605
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Caption: Metabolic pathway of JNJ-38877605 in humans and rabbits.

Detailed Experimental Protocols
Protocol 1: In Vitro Metabolism Study to Determine
Aldehyde Oxidase (AO) Involvement
Objective: To determine the relative contribution of AO and CYP enzymes to the metabolism of

JNJ-38877605 using pooled liver S9 fractions and specific inhibitors.

Materials:
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JNJ-38877605

Pooled Liver S9 Fractions (Human, Rabbit, Rat, Dog)

NADPH regenerating system (for CYP activity)

Potassium phosphate buffer (pH 7.4)

Quercetin (Aldehyde Oxidase inhibitor)

1-Aminobenzotriazole (ABT, broad-spectrum CYP inhibitor)

Acetonitrile (ACN) with 0.1% formic acid (stopping solution)

LC-MS/MS system for analysis

Methodology:

Preparation: Thaw liver S9 fractions on ice. Prepare a master mix containing the S9 fraction

(e.g., 1 mg/mL final protein concentration) and NADPH regenerating system in phosphate

buffer.

Inhibitor Pre-incubation:

Condition A (Control): Master mix + Vehicle (e.g., DMSO).

Condition B (AO Inhibition): Master mix + Quercetin (final concentration e.g., 10 µM).

Condition C (CYP Inhibition): Master mix + ABT (final concentration e.g., 1 mM).

Pre-incubate all conditions for 10 minutes at 37°C.

Reaction Initiation: Add JNJ-38877605 (final concentration e.g., 1 µM) to each condition to

start the reaction.

Incubation: Incubate all samples in a shaking water bath at 37°C. Collect aliquots at multiple

time points (e.g., 0, 15, 30, 60, 120 minutes).
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Reaction Termination: Stop the reaction at each time point by adding 3 volumes of ice-cold

ACN with 0.1% formic acid to the aliquot.

Sample Processing: Centrifuge the terminated samples at high speed (e.g., 14,000 rpm) for

10 minutes to pellet the protein.

Analysis: Transfer the supernatant to HPLC vials for analysis by LC-MS/MS. Monitor for the

disappearance of the parent compound (JNJ-38877605) and the formation of key

metabolites (e.g., M1/M3, M2).

Data Interpretation:

In human and rabbit S9, the formation of M1/M3 should be significantly reduced in the

presence of quercetin (Condition B) compared to the control (Condition A), confirming AO

involvement.[3]

In rat and dog S9, very little M1/M3 should be formed in any condition.

The metabolism to M2 should be significantly reduced in the presence of ABT (Condition

C) across all species, confirming CYP involvement.
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Caption: Experimental workflow for the in vitro metabolism study.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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